molecular formula C22H18N2O2 B10883989 2-(4-methoxyphenyl)-3-(2-methylphenyl)quinazolin-4(3H)-one

2-(4-methoxyphenyl)-3-(2-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B10883989
M. Wt: 342.4 g/mol
InChI Key: REGVLZIMFQMJOD-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-3-(2-methylphenyl)quinazolin-4(3H)-one: 4-Methoxyphenyl-2-methyl-3-phenylquinazolin-4-one , belongs to the quinazolinone family. Quinazolinones exhibit a wide range of biological activities and have attracted significant interest in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone, followed by cyclization. The choice of reagents and reaction conditions can vary, but the overall strategy remains consistent.

Industrial Production Methods: While industrial-scale production methods may differ, laboratories typically employ organic synthesis techniques. Optimization of reaction conditions, catalysts, and purification steps ensures efficient and high-yield synthesis.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The quinazolinone scaffold can undergo oxidation reactions, yielding various functionalized derivatives.

    Reduction: Reduction of the quinazolinone core can lead to the formation of dihydroquinazolinones.

    Substitution: Substituents on the phenyl rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) facilitate reduction.

    Substitution: Various reagents, such as halogens (e.g., Br₂, Cl₂), alkylating agents (e.g., alkyl halides), and nucleophiles (e.g., amines), can induce substitution reactions.

Major Products: The specific products formed depend on the reaction conditions and substituents present. Hydroxylation, methylation, and halogenation are common modifications.

Scientific Research Applications

Chemistry:

    Building Blocks: Quinazolinones serve as versatile building blocks for the synthesis of other heterocyclic compounds.

    Drug Discovery: Researchers explore their potential as drug candidates due to their diverse pharmacological activities.

Biology and Medicine:

    Anticancer Properties: Some quinazolinones exhibit antiproliferative effects against cancer cells.

    Neuroprotective Activity: Certain derivatives show promise in neurodegenerative disease research.

Industry:

    Dye Synthesis: Quinazolinones contribute to the production of dyes and pigments.

    Agrochemicals: Their bioactivity makes them relevant in agrochemical formulations.

Mechanism of Action

The exact mechanism by which 2-(4-methoxyphenyl)-3-(2-methylphenyl)quinazolin-4(3H)-one exerts its effects depends on the specific biological context. It may involve interactions with cellular receptors, enzymes, or signaling pathways.

Comparison with Similar Compounds

While quinazolinones share structural similarities, each compound has unique properties. Notable related compounds include:

    Quinazoline: The parent compound.

    Quinazolin-4(3H)-ones with Different Substituents: Variations in substituents impact biological activity.

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C22H18N2O2/c1-15-7-3-6-10-20(15)24-21(16-11-13-17(26-2)14-12-16)23-19-9-5-4-8-18(19)22(24)25/h3-14H,1-2H3

InChI Key

REGVLZIMFQMJOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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